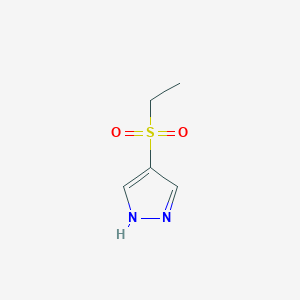

4-(Ethylsulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2S |

|---|---|

Molecular Weight |

160.20 g/mol |

IUPAC Name |

4-ethylsulfonyl-1H-pyrazole |

InChI |

InChI=1S/C5H8N2O2S/c1-2-10(8,9)5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) |

InChI Key |

VNYZIUGJQHMJHT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylsulfonyl 1h Pyrazole and Its Analogues

Direct Synthetic Routes to the 4-(Ethylsulfonyl)-1H-pyrazole Core

The direct synthesis of the this compound core involves strategies that either form the pyrazole (B372694) ring with the sulfonyl group already in place or introduce it onto a pre-existing pyrazole ring.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of its synthesis. One common method involves the cyclization of hydrazones. For instance, α,β-alkynic hydrazones can undergo electrophilic chalcogenation followed by cyclization to yield 4-chalcogenylated pyrazoles rsc.org. While this provides a route to sulfur-functionalized pyrazoles, direct installation of an ethylsulfonyl group during cyclization is less commonly reported. A more general approach involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, where one of the substituents on the dicarbonyl backbone is a precursor to or is the ethylsulfonyl group itself.

Another strategy involves cascade reactions. For example, the reaction between NH2-functionalized enaminones and sulfonyl hydrazines can lead to the formation of fully substituted pyrazoles through a domino C-H sulfonylation and pyrazole annulation process acs.orgfao.orgacs.org. This method, however, typically results in sulfonylation at a position other than C4 or requires specific precursors to direct the sulfonylation to the desired position.

Post-Synthetic Functionalization of Pyrazole Precursors

A widely employed strategy for the synthesis of this compound involves the functionalization of a pre-formed pyrazole ring. This approach offers the flexibility of starting with a simple pyrazole and introducing the desired sulfonyl group at a later stage. One such method is the direct sulfonylation of pyrazolones with sulfonyl chlorides to produce pyrazolyl sulfonates sioc-journal.cn.

A key intermediate in this approach is a 4-halopyrazole, which can be synthesized and subsequently subjected to a nucleophilic substitution reaction with an ethylsulfinate salt. Alternatively, direct C-H functionalization at the C4 position of the pyrazole ring is a more atom-economical approach. Research has demonstrated the feasibility of oxidative thio- or selenocyanation at the C4 position of pyrazoles, which can then be further transformed into the desired sulfonyl derivatives beilstein-journals.org.

The table below summarizes a representative post-synthetic functionalization approach to obtain a sulfonylated pyrazole.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Chloroform2. Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine, Diisopropylethylamine, Dichloromethane | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Not specified for this specific step, but related sulfonamides are synthesized. | nih.gov |

Directed Sulfonylation Strategies at the C4 Position of the Pyrazole Ring

Achieving regioselective sulfonylation at the C4 position of the pyrazole ring is crucial for the synthesis of the target compound. This can be accomplished through several strategies. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group at the C4 position of a pyrazole ring chemmethod.comwisdomlib.orgrasayanjournal.co.in. This formyl group can then be a handle for further chemical transformations to install the ethylsulfonyl moiety.

Direct C-H sulfonylation is a powerful tool, and the regioselectivity can often be controlled by the directing groups present on the pyrazole ring or by the reaction conditions. While ortho-selective C-H functionalization directed by the pyrazole nitrogen has been reported, achieving C4 selectivity often requires the absence of substitution at this position and the presence of blocking groups at C3 and C5 rsc.orgresearchgate.net. In some cases, the inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C4 position. For example, the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid leads to the formation of the corresponding 4-sulfonyl chloride in high yield nih.gov.

The following table illustrates a directed sulfonylation reaction at the C4 position.

| Starting Material | Reagents | Key Intermediate | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

Synthesis of Structurally Related Ethylsulfonyl and Methylsulfonyl Pyrazole Derivatives

The synthesis of pyrazole derivatives bearing ethylsulfonyl and methylsulfonyl groups is of considerable interest. Various synthetic methodologies have been developed to access these compounds, often leveraging classical pyrazole syntheses with appropriately functionalized starting materials.

Condensation Reactions Involving Hydrazine Derivatives and Diketones/Chalcones

A foundational and versatile method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (a diketone) or an α,β-unsaturated ketone (a chalcone) mdpi.comnih.gov. To synthesize ethylsulfonyl or methylsulfonyl pyrazole derivatives, the sulfonyl group can be incorporated into either the hydrazine or the dicarbonyl/chalcone component.

For instance, the reaction of a substituted hydrazine with a diketone bearing a sulfonyl group at the 2-position would lead to a pyrazole with the sulfonyl group at the 4-position. A classic example is the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine mdpi.com. By analogy, a β-ketosulfone could be used as the 1,3-dielectrophile.

The reaction of chalcones with sulfamylphenyl hydrazine has been shown to produce pyrazole-1-sulfonamides after cyclization and acid treatment nih.gov. This highlights the utility of functionalized hydrazines in introducing the sulfonyl moiety.

The table below provides an example of a condensation reaction leading to a pyrazole derivative.

| 1,3-Dicarbonyl/Chalcone | Hydrazine Derivative | Product | Yield (%) | Reference |

| Pentane-2,4-dione | Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | 95 | nih.gov |

| (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones | p-Sulfamylphenyl hydrazine | Pyrazole-1-sulfonamides | Not specified | nih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles rsc.org. In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile) researchgate.netunisi.it.

To synthesize sulfonylated pyrazoles via this route, a sulfonyl group can be appended to either the 1,3-dipole or the dipolarophile. A notable example is the use of bromoethenylsulfonyl fluoride (B91410) as a dipolarophile in reactions with diazo compounds, which provides access to sulfonyl fluoride-substituted pyrazoles under mild conditions nih.gov. The resulting pyrazolyl sulfonyl fluoride can then be further reacted with nucleophiles to generate a variety of sulfonamides and sulfonates. This "click" chemistry approach offers a modular and efficient route to these derivatives nih.gov.

The following table presents an example of a 1,3-dipolar cycloaddition for pyrazole synthesis.

| Diazo Compound | Dipolarophile | Product Type | Conditions | Reference |

| Stabilized diazoacetamides and diazoacetates | 1-Bromoethene-1-sulfonyl fluoride (Br-ESF) | NH-pyrazole sulfonyl fluorides | Ambient temperature, catalyst-free | nih.gov |

| Ethyl diazoacetate (EDA) | Alkynes | Pyrazoles | Water micelle environment | researchgate.netunisi.it |

Vilsmeier-Haack Reaction Applications in Pyrazole Derivatization

The Vilsmeier-Haack reaction is a versatile and powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles. mdpi.comnih.gov This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemmethod.comresearchgate.net The primary application in pyrazole chemistry is the introduction of a formyl (-CHO) group, typically at the C4 position of the pyrazole ring, to yield pyrazole-4-carbaldehydes. chemmethod.comscispace.com

These pyrazole-4-carbaldehydes serve as pivotal synthetic intermediates. mdpi.com Their formyl group is readily transformable, enabling the construction of more complex molecular architectures. For instance, they are key precursors in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. mdpi.com The reaction conditions are generally mild, making it a favored method for derivatization. nih.gov Research has demonstrated the successful formylation of various 1,3-disubstituted-5-chloro-1H-pyrazoles, expanding the library of functionalized pyrazole building blocks available for further chemical exploration. nih.govscispace.com

| Pyrazole Substrate | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 0°C to 120°C, 2h | 5-Chloro-1H-pyrazole-4-carbaldehydes | Good | nih.govscispace.com |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | Not specified | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Not specified | mdpi.com |

| Hydrazones derived from Galloyl Hydrazide | DMF, POCl₃ | Cyclization/Formylation | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Not specified | chemmethod.com |

| 1-(1-Substituted-2-ylethylidene)-2-phenylhydrazine | DMF, POCl₃ | Cyclization/Formylation | 3-Substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon and carbon-heteroatom bonds. nih.gov For the functionalization of the pyrazole scaffold, these reactions are indispensable. Among them, the Suzuki-Miyaura coupling is one of the most widely utilized methods. mychemblog.comlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid or a boronate ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mychemblog.comlibretexts.org In the context of pyrazole chemistry, this typically involves reacting a halogenated pyrazole (e.g., a bromo- or chloro-pyrazole) with an aryl or vinyl boronic acid to form a C-C bond at the position of the halogen. nih.govresearchgate.net This strategy allows for the synthesis of a vast array of substituted pyrazoles, including biaryl and styryl derivatives. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the pyrazole halide, inserting into the carbon-halogen bond to form a palladium(II) species. mychemblog.comlibretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. mychemblog.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. mychemblog.comlibretexts.org

A significant challenge in this area is the coupling of pyrazoles with an unprotected N-H group, as the acidic proton can interfere with the catalyst. nih.gov However, the development of specialized ligand systems, such as those based on bulky, electron-rich phosphines like SPhos and XPhos, has enabled efficient coupling of these challenging substrates under mild conditions. nih.gov

| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Bromopyrazoles | Styryl boronic acids | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O, MW | (E)-4-Styryl-1H-pyrazoles | researchgate.net |

| Unprotected 3-chloroindazole | Phenylboronic acid | Pd source with SPhos or XPhos | K₃PO₄ | Dioxane/H₂O, 100°C | 3-Arylindazoles | nih.gov |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Typical Pd catalyst | Not specified | Not specified | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | researchgate.net |

| Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | Palladacycle pre-catalyst | Not specified | Not specified | Aryl/heteroaryl substituted aminopyrazoles | researchgate.net |

Oxidation and Reduction Pathways for Interconversion of Sulfonyl and Sulfinyl Groups

The ethylsulfonyl group at the C4 position of the target molecule is a sulfone, which exists at a higher oxidation state of sulfur. This functional group is part of a redox continuum with its corresponding sulfoxide (B87167) (ethylsulfinyl) and sulfide (B99878) (ethylthio) analogues. The interconversion between these oxidation states is a key aspect of synthetic strategy.

Oxidation: The selective oxidation of sulfides to sulfoxides or further to sulfones is a fundamental transformation in organic chemistry. rsc.org Hydrogen peroxide (H₂O₂) is a commonly used, environmentally benign oxidant for this purpose. organic-chemistry.orgnih.gov The degree of oxidation can often be controlled by the reaction conditions.

Sulfide to Sulfoxide: Selective oxidation to the sulfoxide level can be achieved by using a limited amount of H₂O₂ (typically around one equivalent) and often proceeds under mild, transition-metal-free conditions, for example, in glacial acetic acid. nih.gov

Sulfide/Sulfoxide to Sulfone: To achieve full oxidation to the sulfone, an excess of the oxidizing agent (e.g., 2.5 equivalents or more of H₂O₂) is typically required. rsc.orgresearchgate.net Various catalysts, such as sodium tungstate (B81510) or niobium carbide, can facilitate this transformation, leading to high yields of the sulfone product. organic-chemistry.org

Reduction: The reduction of sulfonyl and sulfinyl groups is also a synthetically important process.

Sulfoxide to Sulfide: The deoxygenation of sulfoxides to sulfides is a well-established reaction. organic-chemistry.orgresearchgate.net A variety of reagents can accomplish this, including the combination of triflic anhydride (B1165640) and potassium iodide, or systems like oxalyl chloride with a chlorine scavenger. organic-chemistry.orgmdpi.com These methods are often chemoselective and tolerate a range of other functional groups. organic-chemistry.org

Sulfone Reduction: The reduction of sulfones to sulfoxides or sulfides is significantly more challenging due to the stability of the sulfone group and generally requires stronger reducing agents and harsher conditions.

| Transformation | Reagents/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sulfide → Sulfoxide | H₂O₂ (1 equiv.) in Acetic Acid | Room Temperature | "Green", metal-free, high selectivity | nih.gov |

| Sulfide → Sulfone | H₂O₂ (>2.5 equiv.) / Niobium carbide | Not specified | Efficient conversion to sulfone | organic-chemistry.org |

| Sulfide → Sulfone | H₂O₂ (>2.5 equiv.) / MWCNTs-COOH | Room Temperature, Solvent-free | Heterogeneous, recyclable nanocatalyst | rsc.org |

| Sulfoxide → Sulfide | Triflic anhydride, KI | Acetonitrile, Room Temperature | High chemoselectivity and yield | organic-chemistry.org |

| Sulfoxide → Sulfide | Oxalyl chloride, Ethyl vinyl ether | Not specified | Applicable to large scale, simple workup | mdpi.com |

Multi-Component Reactions for Diverse Pyrazole Library Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov This approach aligns with the principles of green chemistry by offering high atom, pot, and step economy (PASE). mdpi.com MCRs are exceptionally well-suited for the rapid generation of molecular diversity and have been extensively applied to the synthesis of libraries of substituted pyrazoles. rsc.orgmdpi.com

A prevalent MCR for pyrazole synthesis is the four-component reaction involving a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and a source of active methylene, such as malononitrile (B47326). mdpi.comtandfonline.com In this process, a pyrazolone (B3327878) intermediate is often formed in situ from the hydrazine and β-ketoester, which then reacts with the aldehyde and malononitrile to construct the final, often complex, pyrazole-containing scaffold, such as pyrano[2,3-c]pyrazoles. tandfonline.com

The versatility of MCRs is enhanced by the wide range of catalysts and conditions that can be employed, including:

Catalyst-free conditions: Some reactions proceed efficiently at room temperature or with gentle heating without any catalyst. tandfonline.com

Acid or Base Catalysis: Brønsted or Lewis acids, as well as organic or inorganic bases, can be used to promote the reaction. tandfonline.com

Organocatalysis: Small organic molecules can serve as effective catalysts. tandfonline.com

Green Solvents/Solvent-free: Many MCRs can be performed in environmentally friendly solvents like water/ethanol or under solvent-free conditions, further enhancing their green credentials. tandfonline.com

| Number of Components | Reactants | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Four | Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Malononitrile | Catalyst-free, neat, Room Temperature | Pyrano[2,3-c]pyrazoles | tandfonline.com |

| Four | Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Malononitrile | Silicotungstic acid (H₄[SiW₁₂O₄₀]), 60°C, Solvent-free | Pyrano[2,3-c]pyrazoles | tandfonline.com |

| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehyde, Dimedone | Et₂NH, Water, Ambient Temperature | Pyrazole-dimedone derivatives | mdpi.com |

| Five | Thiol, Aldehyde, Malononitrile, Chloro-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, 65-70°C, Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

Stereoselective Synthetic Approaches for Chiral Sulfonylated Pyrazoles

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry. For sulfonylated pyrazoles, chirality can be introduced either at a substituent on the pyrazole ring or, in the case of their sulfoxide precursors, at the sulfur atom itself. Stereoselective synthesis relies on controlling the three-dimensional arrangement of atoms during a chemical reaction.

A primary strategy for achieving stereoselectivity is the use of chiral auxiliaries. rsc.orgnih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed. Ellman's tert-butanesulfinamide is a prominent example of a chiral auxiliary used in the asymmetric synthesis of amines, which can be precursors to chiral pyrazole derivatives. rsc.orgnih.gov The synthetic sequence may involve the condensation of a chiral sulfinamide with an aldehyde to form a sulfinyl imine, followed by a diastereoselective addition of a nucleophile to the C=N bond. The resulting product, now with a defined stereocenter, can be further elaborated into a chiral pyrazole. rsc.org

Another classic approach, particularly for establishing chirality at a sulfur center, is the Andersen method. This involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as (1R,2S,5R)-(-)-menthyl p-toluenesulfinate. nih.govacs.org This produces a chiral sulfoxide with high enantiomeric excess. While direct oxidation of such a sulfoxide to a sulfone would result in the loss of chirality at the sulfur atom, these chiral sulfinyl compounds are crucial intermediates and can direct subsequent stereoselective transformations on other parts of the molecule before oxidation.

| Strategy | Chiral Reagent/Auxiliary | Key Transformation | Stereochemical Control | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Stereoselective addition to a chiral sulfinyl imine | Substrate-controlled diastereoselection | rsc.orgnih.gov |

| Diastereoselective Synthesis | (1R,2S,5R)-(-)-Menthyl p-toluenesulfinate | Nucleophilic substitution with a Grignard reagent | Formation of an enantioenriched sulfoxide | nih.govacs.org |

| Stereoselective Addition | Pyrazoles and conjugated carbonyl alkynes | Michael addition reaction | Ag₂CO₃-mediated switch between (E) and (Z) isomers | nih.gov |

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small, milligram-scale laboratory procedure to a larger, multi-gram or kilogram-scale process presents significant challenges, even within an academic setting. researchgate.net Process optimization and scale-up require careful consideration of factors beyond just the chemical reaction itself.

Key Considerations for Scale-Up:

Safety: This is the paramount concern. Reactions that are manageable on a small scale can become hazardous when scaled up. For example, the instability of intermediates like diazonium ions must be carefully managed, often by switching from batch to flow chemistry setups to minimize the amount of hazardous material present at any one time. mdpi.compreprints.org Exothermic reactions require robust temperature control to prevent thermal runaways. researchgate.net

Reagent and Solvent Selection: Reagents and solvents that are convenient in the lab may be unsuitable for larger scales due to cost, toxicity, or disposal issues. For example, carcinogenic solvents like 1,4-dioxane (B91453) should be replaced with safer alternatives like THF. mdpi.com The concentration of the reaction may also need to be increased to reduce solvent volume and improve process efficiency. mdpi.com

Work-up and Purification: Purification by column chromatography, while common in research labs, is often impractical for large quantities. Scalable purification techniques such as precipitation and crystallization become essential. preprints.org The choice of solvent for these procedures is critical to ensure high recovery and purity of the product. researchgate.net

Process Parameters: Reaction times, temperatures, and mixing efficiency must be re-optimized. Heat and mass transfer differ significantly between small flasks and large reactors, which can affect reaction rates, selectivity, and yield. researchgate.net

Flow Chemistry: The use of continuous flow reactors is an increasingly important strategy for scale-up. nih.gov Flow chemistry can offer superior control over reaction parameters, enhance safety by minimizing reaction volumes, and facilitate a more straightforward path to larger-scale production. nih.gov

| Parameter | Typical Lab-Scale Approach (mmol) | Scale-Up Consideration (mol) | Reference |

|---|---|---|---|

| Hazardous Intermediates (e.g., Diazonium salts) | Batch reaction in a flask under cold, acidic conditions | Transition to a continuous flow reactor to improve safety and control | mdpi.compreprints.org |

| Solvent Choice | Use of potentially hazardous solvents like 1,4-dioxane | Replacement with safer, more practical solvents like THF or diethyl ether | researchgate.netmdpi.com |

| Reaction Concentration | Often dilute (e.g., 0.1 M) | Increased concentration (e.g., >0.2 M) to improve throughput | mdpi.com |

| Purification | Column chromatography | Development of precipitation or crystallization protocols | researchgate.netpreprints.org |

| Reaction Time | Often overnight (12-16 h) | Optimization to reduce reaction time significantly (e.g., to minutes in flow) | nih.gov |

Reaction Pathways and Mechanistic Investigations of 4 Ethylsulfonyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing ethylsulfonyl group at the C4 position significantly deactivates the ring towards electrophilic attack. This deactivation is due to the inductive and resonance effects of the sulfonyl group, which reduce the electron density of the pyrazole ring, making it less nucleophilic.

In a typical pyrazole system, electrophilic substitution, such as nitration or sulfonation, preferentially occurs at the C4 position. scribd.com For 4-(Ethylsulfonyl)-1H-pyrazole, this position is already substituted. Therefore, any further electrophilic substitution would be directed to the C3 or C5 positions, though the reaction would require harsh conditions due to the deactivating nature of the sulfonyl group.

Common electrophilic substitution reactions and their typical mechanisms include:

Nitration: Involves the nitronium ion (NO₂⁺) as the electrophile, generated from nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Uses sulfur trioxide (SO₃) in the presence of sulfuric acid, with HSO₃⁺ acting as the active electrophile. masterorganicchemistry.comyoutube.com

Given the deactivation of the ring, direct electrophilic substitution on this compound is challenging and not commonly reported. Synthetic strategies often involve the construction of the substituted pyrazole ring from acyclic precursors already bearing the desired functional groups. lookchem.comaminer.orgnih.gov

Nucleophilic Substitution Reactions and their Regioselectivity

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally difficult due to the ring's inherent electron-rich nature. However, the powerful electron-withdrawing effect of the 4-ethylsulfonyl group can activate the ring towards nucleophilic attack, particularly if a leaving group is present at another position on the ring. While SNAr reactions on pyrazole derivatives are not extensively studied, the presence of strong electron-withdrawing groups can facilitate such transformations. encyclopedia.pub

The regioselectivity of nucleophilic substitution is highly dependent on the position of the leaving group and the nature of the nucleophile. For instance, in related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the 4-position. nih.gov In the case of a hypothetical substituted this compound, computational studies would be valuable in predicting the most likely site for nucleophilic attack by analyzing the partial positive charges on the ring carbons.

Oxidative and Reductive Transformations of the Sulfonyl Moiety and Pyrazole Ring

The pyrazole ring is generally stable to oxidative conditions. The ethylsulfonyl group, however, is in a high oxidation state of sulfur (+6) and is therefore resistant to further oxidation. Conversely, the sulfonyl group can undergo reductive cleavage under specific conditions, although this is a challenging transformation.

More relevant are reactions that modify substituents on the pyrazole ring. For instance, if an aryl group were attached to the this compound, it could undergo C-H functionalization, such as alkenylation, under palladium catalysis. researchgate.netrsc.org In some cases, these reactions can even lead to desulfonylation, where the sulfonyl group is removed entirely. researchgate.netrsc.org

Tautomerism and Isomerization Studies within the 1H-Pyrazole System

1H-pyrazoles substituted at the C4 position, such as this compound, can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N2). These two forms are equivalent due to the symmetry of the substitution at the C4 position.

In unsymmetrically substituted pyrazoles, the position of this equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions. researchgate.net For this compound, the two tautomers are identical. In the solid state, pyrazoles often form hydrogen-bonded dimers. researchgate.netnih.gov The specific tautomeric form present in solution can be studied using NMR spectroscopy by comparing the spectra with those of "fixed" N-alkylated derivatives. nih.gov

Computational Mechanistic Studies of Reaction Pathways (e.g., DFT-based analyses)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like this compound. uomphysics.netresearchgate.net DFT calculations can provide insights into:

Molecular Geometry: Predicting bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential. These calculations help in understanding the reactivity of the molecule towards electrophiles and nucleophiles. semanticscholar.orgniscpr.res.in

Reaction Mechanisms: Mapping the energy profile of a reaction pathway, including transition states and intermediates, to understand the feasibility and regioselectivity of a reaction. researchgate.netrsc.org

Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structure of reaction products. semanticscholar.org

For this compound, DFT studies could elucidate the deactivating effect of the ethylsulfonyl group on electrophilic substitution and predict the most favorable sites for nucleophilic attack or derivatization.

Derivatization and Functional Group Interconversion at the Pyrazole Nitrogen Atom

The nitrogen atom at the N1 position of the pyrazole ring is a common site for derivatization, allowing for the introduction of various functional groups. This is typically achieved through N-alkylation or N-acylation reactions. These reactions involve the deprotonation of the N-H bond with a base, followed by reaction with an electrophile.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups. researchgate.net

N-Arylation: Coupling with aryl halides, often catalyzed by a transition metal like copper or palladium.

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), to yield N-sulfonylated pyrazoles. nih.gov

The regioselectivity of these reactions is a key consideration, especially for unsymmetrically substituted pyrazoles. The choice of reaction conditions, including the base, solvent, and temperature, can influence the outcome of the derivatization.

Below is a table summarizing typical N-alkylation reactions on pyrazole systems.

| Electrophile | Base | Solvent | Product Type |

| Alkyl Halide (e.g., CH₃I) | K₂CO₃, NaH | DMF, Acetonitrile | N-Alkyl pyrazole |

| Benzyl Bromide | Cs₂CO₃ | DMF | N-Benzyl pyrazole |

| Acyl Chloride | Pyridine, Et₃N | CH₂Cl₂, THF | N-Acyl pyrazole |

| Tosyl Chloride | NaOH, Pyridine | Dichloromethane | N-Tosyl pyrazole |

Spectroscopic and Structural Characterization of 4 Ethylsulfonyl 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1H and 13C NMR Analysis

Specific 1H and 13C NMR data for 4-(Ethylsulfonyl)-1H-pyrazole are not available in the searched resources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Specific 2D NMR data for this compound are not available in the searched resources.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for this compound is not available in the searched resources.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman data for this compound is not available in the searched resources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific HRMS data for this compound is not available in the searched resources.

Based on a comprehensive search of available scientific literature and databases, there is currently no publicly accessible data for the X-ray crystallography or Ultraviolet-Visible (UV-Vis) spectroscopy of the specific compound this compound.

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

To generate the required article, experimental studies determining the crystal structure and recording the UV-Vis spectrum of this compound would need to be conducted and published.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic and geometric properties of molecules. These studies typically involve:

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents.

Estimation of Binding Affinities and Scoring Functions

A critical step in computational drug discovery is the accurate estimation of the binding affinity between a ligand, such as a derivative of "4-(Ethylsulfonyl)-1H-pyrazole," and its protein target. This process typically begins with molecular docking, where scoring functions provide a rapid, computationally inexpensive estimation of binding strength. These scores are often expressed in units of energy (e.g., kcal/mol), with more negative values indicating a stronger predicted interaction.

For more rigorous and accurate predictions, post-docking refinement methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. researchgate.net These methods calculate the free energy of binding by considering various energy components, offering a more detailed picture of the forces driving complex formation. nih.gov

A representative study on a pyrazole (B372694) derivative inhibitor of RET kinase utilized the MM/PBSA method to dissect the binding free energy. The analysis revealed that Van der Waals forces and nonpolar salvation energy were the primary contributors to the binding, highlighting the importance of shape complementarity and hydrophobic interactions. nih.gov

| Method | Compound Class | Target Protein | Predicted Binding Affinity | Key Energy Components |

| MM/PBSA | Pyrazole Derivative | RET Kinase | -233.399 kJ/mol | Van der Waals Energy: -154.682 kJ/molElectrostatic Energy: -28.021 kJ/molSASA Energy: -15.241 kJ/mol |

| MM/GBSA | Dichlorobenzylidene Derivative | Thymidylate Kinase | -52.98 kcal/mol (ΔGBind) | Lipophilic Energy (ΔGLipo): -27.75 kcal/molVan der Waals (ΔGVdW): -47.70 kcal/mol |

| Molecular Docking | Thiazolo[3,2-a]pyridine Derivative | SARS-CoV-2 Mpro | -8.433 kcal/mol | Not Applicable |

This table presents sample data from computational studies on various heterocyclic compounds to illustrate the outputs of different binding affinity estimation methods. SASA refers to Solvent Accessible Surface Area.

Identification of Key Interacting Residues and Pharmacophore Features

Beyond predicting if a molecule binds, computational methods excel at revealing how it binds. Analysis of the docked pose of a "this compound" derivative within a protein's active site allows for the identification of specific amino acid residues that form key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.net For instance, in studies of pyrazole-based kinase inhibitors, interactions with residues in the hydrophobic pocket and the hinge region are often found to be crucial for potent inhibition. nih.gov

This information is then used to develop a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. nih.gov The pyrazole sulfonamide moiety is a well-established pharmacophore in many biologically active compounds. nih.goveurekaselect.com Key features of such a pharmacophore typically include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonyl group.

Hydrogen Bond Donor: The N-H group of the pyrazole ring (if unsubstituted at N1) or the sulfonamide.

Hydrophobic/Aromatic Regions: The pyrazole ring itself and any attached aromatic substituents.

These models serve as powerful 3D search queries for identifying novel compounds with the potential for similar biological activity from large chemical databases. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce the dimension of time, allowing for the observation of the dynamic behavior of molecules. eurasianjournals.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. eurasianjournals.com

Assessment of Conformational Dynamics and Stability in Solution

MD simulations are a powerful tool for assessing the conformational flexibility and stability of a molecule like "this compound" in a solvent environment, typically water. In such a simulation, the molecule is not static but dynamically explores various shapes or "conformations" by rotating around its single bonds.

The stability of these conformations can be analyzed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial positions over time. A stable molecule will exhibit relatively small fluctuations in its RMSD value, indicating that it maintains a consistent average structure. By analyzing the trajectory of the simulation, researchers can identify the most probable and lowest-energy conformations the molecule adopts in solution, which is crucial for understanding its behavior before it binds to a target.

Investigation of Ligand-Receptor Complex Stability and Dynamics

MD simulations are extensively used to validate the stability of a ligand-receptor complex predicted by molecular docking. A long-duration simulation (typically 100 nanoseconds or more) can confirm whether the ligand remains securely bound in its predicted pose or if it drifts and disengages from the active site. rsc.org Several key parameters are analyzed to quantify the stability of the complex: mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing significant unfolding or conformational changes, suggesting the ligand's binding contributes to the protein's stability. ekb.eg

Hydrogen Bonds: The number of hydrogen bonds between the ligand and receptor is monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction. nih.gov

| Parameter | Apo-Protein (Unbound) | Protein-Ligand Complex | Interpretation |

| Average RMSD | 1.55 ± 0.23 Å | 1.50 ± 0.19 Å | The complex is slightly more stable than the unbound protein, showing smaller structural deviations. ekb.eg |

| Average Rg | 16.68 ± 0.14 Å | 16.61 ± 0.09 Å | The complex is slightly more compact, indicating stable folding upon ligand binding. ekb.eg |

| Hydrogen Bonds | 0 | 1-6 bonds (fluctuating) | The ligand maintains a consistent pattern of hydrogen bonds with the target protein throughout the simulation. nih.gov |

This table presents representative data from an MD simulation study of a protein before and after binding a ligand, illustrating how key metrics are used to assess complex stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical, theoretical emphasis)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the key molecular properties that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby guiding medicinal chemistry efforts. nih.gov

Derivation of Molecular Descriptors Relevant to Biological Activity

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For a compound like "this compound," hundreds or even thousands of descriptors can be calculated, which are generally categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices like the Balaban J index, counts of specific functional groups, molecular flexibility). nih.gov

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices).

Physicochemical Descriptors: Related to properties like lipophilicity (SlogP_VSA4), solubility, and electronic properties (dipole moment). nih.gov

Once calculated, statistical techniques such as multiple linear regression (MLR) or machine learning algorithms are used to select a small subset of descriptors that have the strongest correlation with the observed biological activity (e.g., pIC50). researchgate.netnih.gov The resulting QSAR equation provides a model that not only predicts activity but also offers insights into which molecular features are most important for the desired biological effect.

| Descriptor Class | Example Descriptor | Property Quantified | Potential Relevance to Activity |

| Topological | Balaban J Index | Molecular branching and connectivity. | Can influence how a molecule fits into a binding pocket. |

| Physicochemical | SlogP_VSA4 | Contribution of specific atoms to the overall lipophilicity (logP). | Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

| Constitutional | Molecular Weight | The mass of the molecule. | Affects diffusion rates and can be constrained by principles of drug-likeness (e.g., Lipinski's Rule of Five). |

| Electronic | Dipole Moment | The overall polarity of the molecule. | Important for electrostatic and dipole-dipole interactions with the target protein. |

This table outlines different classes of molecular descriptors and provides examples of how they relate molecular structure to potential biological activity in a QSAR context.

Statistical Model Development for Activity Prediction

Statistical model development, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry and materials science. wikipedia.orgjocpr.com QSAR models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error

For a compound like this compound, a QSAR study would typically involve synthesizing a series of analogues with varied substituents on the pyrazole ring or modifications to the ethylsulfonyl group. The biological activity of each compound would be experimentally determined. Subsequently, a wide range of molecular descriptors for each analogue would be calculated, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (log P).

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a model is built to predict the activity based on the most relevant descriptors. brieflands.com Such a model could then be used to predict the potency of new, unsynthesized derivatives, thereby guiding further research.

A comprehensive search of scientific databases indicates that while QSAR studies have been performed on various classes of pyrazole sulfonamides and related heterocyclic compounds, no specific QSAR models have been published for this compound itself. nih.govnih.gov

Preclinical Pharmacological Research and Mechanistic Elucidation of Biological Action

In Vitro Enzyme Inhibition Studies

In vitro studies have been instrumental in identifying the enzymatic targets of various pyrazole (B372694) sulfonyl and sulfonamide derivatives. These investigations have revealed a range of biological activities, primarily centered around enzyme inhibition.

Specific Enzyme Target Identification

Research has identified several key enzyme targets for this class of compounds, suggesting their potential therapeutic applications in various disease areas. The primary enzymes inhibited by pyrazole derivatives bearing a sulfonyl or sulfonamide group include:

Cyclooxygenase-2 (COX-2): A number of pyrazole N-aryl sulfonate derivatives have been designed as selective COX-2 inhibitors. mdpi.com These compounds are structurally inspired by Celecoxib, a well-known COX-2 inhibitor. mdpi.com

Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have demonstrated inhibitory activity against these receptor tyrosine kinases, which are crucial in cancer progression. rsc.org

Carbonic Anhydrases (CAs): Pyrazole-based benzenesulfonamides have been evaluated as inhibitors of several human carbonic anhydrase isoforms, including hCA II, hCA IX, and hCA XII. rsc.org Pyrazole-carboxamides bearing a sulfonamide moiety have also shown potent inhibition of hCA I and hCA II. nih.gov

α-Glucosidase: Acyl pyrazole sulfonamides have been investigated as potential antidiabetic agents through their inhibition of α-glucosidase. frontiersin.orgresearchgate.net

NADPH Oxidase 2 (NOX2): 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based compounds have been identified as inhibitors of NOX2. mdpi.com

Determination of Inhibition Potency and Kinetics (e.g., IC50 values)

The potency of enzyme inhibition is a critical factor in evaluating the potential of a compound. The half-maximal inhibitory concentration (IC50) is a common measure of this potency. The following tables summarize the IC50 values for various pyrazole sulfonyl and sulfonamide derivatives against their respective enzyme targets.

| Compound | EGFR (μM) | HER2 (μM) | VEGFR2 (μM) | COX-2 (μM) |

|---|---|---|---|---|

| 18c | 1.427 | - | 0.218 | 126.54 |

| 18g | - | 0.496 | 0.168 | 19.32 |

| 18h | 0.574 | 0.253 | 0.135 | - |

| Erlotinib (Reference) | 0.105 | 0.085 | - | - |

| Sorafenib (Reference) | - | - | 0.041 | - |

| Celecoxib (Reference) | - | - | - | 2.80 |

| Compound | hCAII (μM) | hCAIX (μM) | hCAXII (μM) |

|---|---|---|---|

| 4a | 0.89 ± 0.11 | - | - |

| 4f | 0.24 ± 0.08 | - | - |

| 4k | 0.24 ± 0.18 | - | - |

| Acetazolamide (Reference) | 1.21 ± 0.14 | 0.025 ± 0.007 | 0.0057 ± 0.001 |

| Compound | IC50 (μM) |

|---|---|

| 5b | 4.11 ± 0.19 |

| 5c | - |

| 5d | 4.53 ± 0.12 |

| 5g | 3.47 ± 0.43 |

| 5h | 9.22 ± 0.45 |

| 5j | - |

| 5k | 28.27 ± 1.45 |

| Acarbose (Reference) | 35.1 ± 0.14 |

| Compound | IC50 (μM) |

|---|---|

| GSK2795039 (synthesized) | 0.50 ± 0.15 |

| GSK2795039 (commercial) | 0.51 ± 0.15 |

| NCATS-SM7270 | 0.42 ± 0.14 |

| IMBIOC-1 | 0.46 ± 0.12 |

Analysis of Target Selectivity Profiles

The selectivity of a compound for its intended target over other related targets is a crucial aspect of its pharmacological profile. For pyrazole-based benzenesulfonamides, studies have shown some degree of selectivity among the different isoforms of human carbonic anhydrase. For example, certain derivatives show more potent inhibition against hCAII compared to other isoforms. rsc.org Similarly, pyrazolo[4,3-c]pyridine sulfonamides have demonstrated selectivity for hCA I and hCA II over hCA IX and XII. nih.gov A comprehensive selectivity profile against a broader range of enzymes is an area for further investigation.

Receptor Binding Assays and Affinity Determination (Preclinical focus)

Based on the available scientific literature, there is a lack of specific preclinical data from receptor binding assays for "4-(Ethylsulfonyl)-1H-pyrazole" or closely related pyrazole derivatives with a sulfonyl group at the 4-position.

Mechanistic Elucidation of Biological Activity at the Molecular Level

Understanding the mechanism of action at the molecular level is fundamental to drug discovery and development. For pyrazole sulfonyl derivatives, several mechanistic aspects have been explored.

Investigations into Mechanisms of Action (e.g., Allosteric Modulation, Reversible vs. Covalent Inhibition)

The primary mechanism of action identified for pyrazole sulfonyl derivatives is competitive and reversible inhibition. For instance, pyrazole N-aryl sulfonates, which are structurally similar to Celecoxib, are believed to competitively occupy the catalytic site of COX-2, thereby preventing the binding of the substrate and inhibiting the biosynthesis of prostaglandins. mdpi.com

Molecular docking studies have further elucidated the binding modes of these compounds. In the case of pyrazole-based benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, the nitrogen atom of the sulfonamide group is proposed to interact with the zinc ion in the active site, a crucial interaction for enzyme inhibition. rsc.org Hydrogen bonding and other non-covalent interactions with amino acid residues in the active site also contribute to the stabilization of the inhibitor-enzyme complex. rsc.org For acyl pyrazole sulfonamides as α-glucosidase inhibitors, in silico studies suggest that the presence and position of electron-withdrawing or electron-donating groups on the acyl moiety significantly influence the inhibitory potential. frontiersin.org The available evidence points towards a reversible, non-covalent mechanism of inhibition for this class of compounds, with no indication of allosteric modulation or covalent bond formation.

Induction of Specific Cellular Responses (e.g., Apoptosis in Cancer Cell Lines)

Pyrazole derivatives, particularly those containing sulfonyl groups, have demonstrated significant potential in cancer research by inducing specific cellular responses, most notably apoptosis, in various cancer cell lines. nih.govnih.gov Research indicates that these compounds can trigger programmed cell death through multiple pathways, making them promising candidates for further preclinical investigation. researchgate.netmdpi.com

Studies on pyrazoline-linked 4-methylsulfonylphenyl scaffolds have shown that certain derivatives can induce apoptosis in human leukemia (HL-60) cells. nih.gov For instance, treatment with compounds 18c , 18g , and 18h led to a significant increase in the population of apoptotic cells, characterized by a rise in the pre-G1 phase of the cell cycle. nih.gov Further analysis confirmed a marked increase in both early and late-stage apoptosis compared to untreated control cells, suggesting a robust pro-apoptotic mechanism. nih.gov

Similarly, novel synthetic pyrazoles such as 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) and 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) have been shown to induce apoptosis in HT29 colon cancer cells. researchgate.netjpp.krakow.pl The mechanism involves both the extrinsic and intrinsic apoptotic pathways, evidenced by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.netjpp.krakow.pl Another novel pyrazole derivative, PTA-1 , was also found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations through the activation of caspase-3/7 and DNA fragmentation. mdpi.com

The induction of apoptosis by pyrazole derivatives is often linked to the generation of reactive oxygen species (ROS) and cell cycle arrest. nih.gov In triple-negative breast cancer cells (MDA-MB-468), pyrazole compounds provoked apoptosis accompanied by elevated ROS levels and increased caspase 3 activity. nih.gov This was associated with cell cycle arrest in the S phase. nih.gov Pyrazole-sulfonamide hybrids have also been identified as apoptosis inducers in HCT-116 colon cancer cells, further highlighting the role of the sulfonamide/sulfonyl moiety in this biological action. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Key Apoptotic Events Observed |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffolds (18c, 18g, 18h) | HL-60 (Leukemia) | Increase in pre-G1 cell population; significant increase in early and late apoptosis. nih.gov |

| Tospyrquin and Tosind | HT29 (Colon) | Increased Bax/Bcl-2 ratio; enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.netjpp.krakow.pl |

| Pyrazole derivatives | MDA-MB-468 (Triple-Negative Breast Cancer) | Cell cycle arrest in S phase; elevated ROS levels; increased caspase 3 activity. nih.gov |

| Pyrazole-sulfonamide hybrids | HCT-116 (Colon) | Induction of apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov |

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Externalization of phosphatidylserine; activation of caspase-3/7; DNA fragmentation. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets (Preclinical focus)

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole-based compounds. nih.gov These studies correlate the chemical structure of derivatives with their biological effects, identifying key structural features responsible for activity and guiding the design of more potent and selective molecules. researchgate.netsci-hub.se

The sulfonyl group, including ethylsulfonyl and related moieties like methylsulfonyl and aminosulfonyl, plays a critical role in the interaction of pyrazole derivatives with their biological targets. This functional group can significantly influence potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov

In the context of cyclooxygenase-2 (COX-2) inhibition, the presence of a methanesulfonyl group on a pyrazole analog results in a selectivity index and anti-inflammatory effect comparable to the established drug Celecoxib. frontiersin.org This suggests a robust interaction between the aminosulfonyl moiety and key amino acid residues (Gln178, Arg499, Phe504) within the COX-2 active site. frontiersin.org

For cyclin-dependent kinase 2 (CDK2) inhibitors, SAR studies have explored various sulfonamide-containing groups. A 3-(methylsulfonyl)phenylamine tail on a purine-based inhibitor, however, did not improve selectivity against the related kinase CDK9, indicating that the specific placement and context of the sulfonyl group are critical for achieving desired selectivity profiles. acs.org

The pyrazole ring itself, often in conjunction with other functional groups, is essential for binding. In Factor Xa inhibitors, the pyrazole ring can form a crucial π–π interaction with a tryptophan residue (Trp598) in the target's active site, which is essential for drug binding. nih.gov In the case of the DPP-4 inhibitor Omarigliptin, the introduction of a methylsulfonyl group to the pyrazole ring was found to alter the compound's half-life in preclinical pharmacokinetic studies. nih.gov These findings underscore the importance of the sulfonyl moiety in modulating both the pharmacodynamic and pharmacokinetic properties of pyrazole-based inhibitors.

The biological activity of pyrazole-based compounds can be finely tuned by altering the substituents at various positions on the pyrazole ring (N1, C3, C4, and C5). nih.govresearchgate.netmdpi.com

Substitutions at N1: For MALT1 protease inhibitors, large hydrophobic substituents such as phenyl groups at the N1 position are required to fill a hydrophobic pocket in the target enzyme; a simple methyl group at this position leads to complete inactivity. sci-hub.se In a series of FLT3 inhibitors, N-substitution with a phenyl ring resulted in higher activity compared to smaller isopropyl or methyl groups. nih.gov

Substitutions at C3: In the same series of FLT3 inhibitors, compounds bearing a tert-butyl group at the C3 position of the pyrazole ring were generally more potent than analogs with smaller isopropyl or cyclopropyl (B3062369) groups. nih.gov The combination of an N-phenyl group at N1 and a 3-tert-butyl group was identified as the most favorable substitution pattern. nih.gov

Substitutions at C4: The C4 position is also a key site for modification. For certain antimalarial pyrazole derivatives, an ester functionality at the C4 position was found to be essential for activity. Replacing the ester with a nitrile group resulted in a loss of inhibitory action, highlighting the electronic and steric importance of this substituent. mdpi.com

Substitutions at C5: For MALT1 inhibitors, modifying the phenyl ring at the C5 position showed that electron-donating groups were favored over electron-withdrawing groups for enhancing potency. sci-hub.se

| Target | Pyrazole Position | Favorable Substituent(s) | Impact on Activity |

| MALT1 Protease | N1 | Large hydrophobic groups (e.g., Phenyl) | Increased potency; required to fill hydrophobic pocket. sci-hub.se |

| MALT1 Protease | C5 | Electron-donating groups on phenyl ring | Enhanced potency. sci-hub.se |

| FLT3 Kinase | N1 | Phenyl | Higher activity than smaller alkyl groups. nih.gov |

| FLT3 Kinase | C3 | tert-Butyl | More potent than smaller alkyl/cycloalkyl groups. nih.gov |

| Plasmodium falciparum | C4 | Ester | Essential for antimalarial activity; replacement with nitrile leads to inactivity. mdpi.com |

The three-dimensional arrangement of atoms (stereochemistry) can be a critical determinant of a drug's biological activity. In the field of pyrazole derivatives, the introduction of chiral centers can lead to compounds with enhanced potency and selectivity.

Research into pyrazole-3-carboxamides and pyrazole-3-carbonyl thioureides has demonstrated the importance of stereochemistry for antibacterial activity. A series of these compounds incorporating a chiral moiety was synthesized and evaluated. The study found that these chiral pyrazole derivatives exhibited pronounced antibacterial activities, suggesting that a specific stereochemical configuration may be necessary for optimal interaction with the bacterial target. shd-pub.org.rs This highlights that the spatial orientation of substituents, in addition to their chemical nature, is a key factor to consider in the design of new pyrazole-based therapeutic agents.

In Vitro Metabolic Stability and Pathway Studies (Non-human models)

Studies on pyrazole-based FLT3 inhibitors included an assessment of their metabolic stability using both human and mouse liver microsomes. nih.gov Specific compounds from the series were incubated with the microsomes to determine their rate of metabolism. The results indicated that the inhibitor series possessed favorable metabolic stability, a desirable characteristic for potential drug candidates. nih.gov

In another example, a novel 5-aminopyrazole derivative, SR-318 , was evaluated for its metabolic degradation profile. When compared to a reference compound, SR-318 demonstrated a superior metabolic stability profile, suggesting it would be less susceptible to rapid breakdown by metabolic enzymes. mdpi.com These non-human, in vitro studies are essential for selecting compounds with promising pharmacokinetic properties for further development.

| Compound Series | In Vitro Model | Finding |

| Pyrazole-based FLT3 inhibitors (10a, 10c, 10q) | Mouse Liver Microsomes | The series demonstrated limited metabolism, indicating good metabolic stability. nih.gov |

| 5-Aminopyrazole derivative (SR-318) | Not specified | Showed a better metabolic degradation profile compared to a reference drug. mdpi.com |

Lead Compound Optimization Strategies Preclinical, Academic Focus

Rational Design Approaches

Rational drug design utilizes the knowledge of a biological target's structure and function to guide the design of new drug candidates. This approach is broadly categorized into structure-based and ligand-based methods.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. mdpi.com For a compound like 4-(Ethylsulfonyl)-1H-pyrazole, SBDD would involve docking the molecule into the active site of its target protein. This allows chemists to visualize key interactions, such as hydrogen bonds that could be formed by the pyrazole (B372694) nitrogens or the sulfonyl oxygens, and hydrophobic interactions involving the ethyl group. This structural insight guides modifications to improve binding affinity and selectivity. For instance, if the ethyl group is near a hydrophobic pocket, extending or branching it could enhance potency.

Fragment-Based Drug Discovery (FBDD) is a complementary approach that starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target. mdpi.com These fragment hits, which typically have molecular weights under 300 Da, serve as efficient starting points for building more potent leads. mdpi.commdpi.com A pyrazole ring itself is an excellent fragment. In an FBDD campaign, 1H-pyrazole or a simple derivative could be identified as a binder. Using structural information from X-ray crystallography, this initial fragment can be "grown" into a more potent molecule. mdpi.com The ethylsulfonyl group at the 4-position could be added in a structure-guided manner to engage with a specific region of the binding site, potentially displacing a water molecule to gain both enthalpic and entropic advantages. nih.gov The integration of FBDD and SBDD has proven to be a powerful strategy, as demonstrated in the development of novel cyclin-dependent kinase (CDK) inhibitors where a pyrazole-based fragment was optimized using crystal structures to guide its elaboration. researchgate.netebi.ac.uk

When the 3D structure of the target is unknown, Ligand-Based Drug Design (LBDD) becomes essential. LBDD uses information from a set of known active molecules (ligands) to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity.

For a series of analogs based on the this compound scaffold, a pharmacophore model might identify the hydrogen bond donor/acceptor features of the pyrazole ring and the hydrogen bond acceptor capability of the sulfonyl group as critical. The spatial relationship between these features and any hydrophobic elements would be defined. This model can then be used to screen virtual libraries for new compounds with different cores but the same pharmacophoric features or to guide the design of new analogs. QSAR models build a mathematical relationship between the chemical properties of the molecules and their biological activity. nih.gov For example, a QSAR study might reveal that increasing the polarity or size of the substituent on the sulfonyl group correlates with increased potency, guiding further synthesis. Such LBDD approaches have been successfully used to design novel pyrazole-based selective COX-2 inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacements to Improve Properties

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric features. This technique is often used to escape undesirable intellectual property, improve physicochemical properties, or explore new chemical space. h1.co For a lead compound containing the this compound core, a scaffold hopping strategy might replace the pyrazole ring with another five- or six-membered heterocycle that maintains a similar spatial arrangement of hydrogen bond donors and acceptors. This was demonstrated in the development of SHP2 inhibitors, where a pyrazolone (B3327878) scaffold was evolved into an azaindole to improve inhibitor characteristics. mdc-berlin.de

Bioisosteric replacement is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties. nih.gov This strategy is used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net

Key bioisosteric replacements relevant to this compound include:

Pyrazole Ring: The pyrazole ring itself can act as a bioisostere for an amide group, which can improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net It can also serve as a replacement for a phenyl ring to enhance properties like water solubility. nih.gov

Ethylsulfonyl Group: The sulfonyl group is a versatile functional group in medicinal chemistry. It can serve as a bioisostere for groups like carbonyls or carboxylates. sioc-journal.cn Furthermore, the ethyl group can be replaced with other alkyl or aryl groups to probe steric and electronic requirements at that position. A common bioisosteric replacement for an ethyl group is a cyclopropyl (B3062369) group, which can alter conformation and metabolic stability.

Table 1: Examples of Bioisosteric Replacements for the Pyrazole Scaffold An interactive data table will be provided in the final output.

| Original Group | Bioisosteric Replacement | Potential Property Improvement |

|---|---|---|

| Amide | Pyrazole | Enhanced metabolic stability, improved PK properties nih.govresearchgate.net |

| Phenyl | Pyrazole | Increased water solubility, reduced lipophilicity nih.gov |

| Carbonyl | Sulfonyl | Modulated polarity, increased metabolic stability sioc-journal.cn |

Strategies for Enhancing Target Selectivity and Reducing Off-Target Interactions

Achieving high selectivity for the intended biological target over other related proteins is crucial for minimizing side effects. For inhibitors based on the this compound scaffold, selectivity can be engineered by exploiting subtle differences in the amino acid composition of the target's active site compared to off-targets.

Preclinical Pharmacokinetic (PK) Property Optimization (Theoretical/In vitro focus)

Optimizing pharmacokinetic (PK) properties—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a central challenge in lead optimization. Poor PK can lead to low bioavailability and therapeutic failure. aacrjournals.org The pyrazole scaffold is often incorporated into drugs to confer better pharmacokinetic and pharmacological effects. nih.gov

In a preclinical setting, PK optimization for a series derived from this compound would involve a battery of in vitro assays. Key parameters evaluated include metabolic stability in liver microsomes, plasma protein binding, and cell permeability. For example, if the ethyl group is found to be a site of metabolic oxidation, it could be replaced with a less metabolically labile group, or fluorine atoms could be introduced on the ethyl group to block metabolism. Studies on diaryl pyrazole derivatives have shown that substitutions on the pyrazole ring significantly influence PK parameters like plasma clearance and oral bioavailability. aacrjournals.org

Strategies to improve the solubility of a poorly soluble this compound analog include:

Introducing Polar/Ionizable Groups: Based on structural data, if a part of the molecule is exposed to the solvent, adding a polar or ionizable group (like an amine or carboxylic acid) at that position can significantly boost solubility without negatively impacting target binding. nih.gov This has been successfully applied to pyrazolo-pyridone inhibitors, where adding a methylamine (B109427) substitution to the pyrazole ring dramatically improved aqueous solubility and oral bioavailability. nih.gov

Particle Size Reduction: The dissolution rate of a poorly soluble compound is directly related to its surface area. researchgate.net Techniques like micronization, which reduces particle size to the micrometer range, can increase the surface area and thereby enhance the dissolution rate. crystalpharmatech.comglobalresearchonline.net

Formulation Approaches: Advanced formulation techniques such as creating amorphous solid dispersions (ASDs) can be used. crystalpharmatech.com In an ASD, the drug is dispersed in an amorphous state within a polymer carrier, which can prevent crystallization and maintain a higher "apparent" solubility and faster dissolution rate. crystalpharmatech.compharmaexcipients.com

Table 2: Impact of Pyrazole Substitution on Solubility and Bioavailability An interactive data table will be provided in the final output.

| Compound Modification | Key Property Change | Outcome | Reference |

|---|---|---|---|

| Addition of methylamine to pyrazole ring | Increased aqueous solubility | Dramatically enhanced oral bioavailability (from <5% to 92%) | nih.gov |

| Replacement of phenyl with pyrazole | Decreased lipophilicity (ClogP) | Improved solubility profile | nih.gov |

Strategies for Improving Metabolic Stability

In the realm of preclinical drug discovery, enhancing the metabolic stability of lead compounds is a critical step to ensure adequate drug exposure and an appropriate pharmacokinetic profile. For heterocyclic scaffolds such as pyrazole derivatives, several strategies are employed to mitigate rapid metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. The primary goals of these strategies are to block or reduce the susceptibility of the molecule to enzymatic attack, thereby increasing its half-life in biological systems.

One common approach is the introduction of steric hindrance around metabolically labile sites. By strategically placing bulky substituents, such as a tert-butyl group, near a potential site of metabolism, enzymatic access to that position can be impeded. For instance, in a series of N-biphenyl-N′-(1H-pyrazol-5-yl)urea inhibitors, the incorporation of a tert-butyl group on the pyrazole ring was explored to enhance metabolic stability. nih.gov

Another effective strategy involves the modification of electron density within the molecule. The introduction of electron-withdrawing groups, such as fluorine atoms or a trifluoromethyl group, can deactivate adjacent positions towards oxidative metabolism. This approach has been successfully applied to various heterocyclic systems to improve their stability in human liver microsomes (HLM). The replacement of a metabolically susceptible methyl group with a trifluoromethyl group is a classic bioisosteric substitution aimed at improving metabolic stability.

Furthermore, blocking potential sites of oxidation through chemical modification is a widely used technique. For example, if a specific methyl group is identified as a primary site of hydroxylation, it can be replaced with a more stable group or incorporated into a cyclic system to prevent its metabolism. In some cases, replacing a labile methoxy (B1213986) group with a more stable alternative can also prevent rapid O-dealkylation.

The following table summarizes key strategies and their impact on the metabolic stability of pyrazole-based compounds, as determined by in vitro assays such as liver microsomal stability.

| Strategy | Example Modification | Rationale | Observed Outcome |

|---|---|---|---|

| Steric Hindrance | Introduction of a tert-butyl group on the pyrazole ring | Block enzymatic access to a potential metabolic site. | Increased half-life in liver microsome assays. nih.gov |

| Electronic Modification | Substitution with fluorine or trifluoromethyl groups | Reduce electron density at metabolically labile positions, making them less susceptible to oxidation. | Enhanced stability against oxidative metabolism. |

| Metabolic Blocking | Replacement of a labile methyl group with a cyclopropyl group | Prevent hydroxylation at the benzylic position. | Significant improvement in metabolic stability. |

| Bioisosteric Replacement | Replacing a methoxy group with a more stable substituent | Prevent O-dealkylation, a common metabolic pathway. | Increased resistance to metabolic degradation. |

Theoretical and In Vitro Assessments of Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial property for drugs targeting the central nervous system (CNS). For pyrazole-containing compounds, including those with an ethylsulfonyl moiety, both theoretical and in vitro methods are employed to predict and assess their BBB penetration potential early in the drug discovery process.

Theoretical Assessments:

In silico models are valuable tools for the initial screening of large numbers of compounds. These models use physicochemical properties to predict BBB permeability, often expressed as logBB (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood). Key molecular descriptors that influence logBB include:

Molecular Weight (MW): Generally, lower molecular weight compounds (< 400-500 Da) are more likely to cross the BBB.

Lipophilicity (logP): An optimal logP range (typically 1.5-3.5) is often associated with better BBB penetration.

Polar Surface Area (PSA): A lower PSA (< 60-90 Ų) is generally preferred, as highly polar molecules have difficulty crossing the lipophilic BBB. nih.gov

Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is also favorable.

For pyrazole sulfonamides, a significant contributor to high PSA is the secondary sulfonamide group, which can be ionized at physiological pH. nih.gov Computational tools can predict the pKa of such groups, helping to identify liabilities for BBB penetration.

In Vitro Assessments:

Several in vitro models are utilized to provide experimental data on BBB permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the ability of a compound to diffuse across an artificial lipid membrane. It provides a measure of passive permeability and is useful for initial screening.

Cell-Based Assays: More complex models use cultured endothelial cells that form a monolayer with tight junctions, mimicking the BBB. Examples include Caco-2 cell monolayers and more specialized brain microvascular endothelial cell (BMEC) models. These assays can assess both passive diffusion and the influence of active transport mechanisms, such as efflux by P-glycoprotein (P-gp).

A key strategy to improve the BBB penetration of pyrazole sulfonamides has been to "cap" the sulfonamide nitrogen. nih.gov This modification serves two purposes: it reduces the PSA and prevents the ionization of the sulfonamide, both of which are detrimental to crossing the BBB. For example, capping the sulfonamide with a methyl or difluoromethyl group has been shown to significantly increase the brain-to-blood ratio in animal models. nih.gov

The following table presents data on how specific structural modifications to a pyrazole sulfonamide scaffold can impact properties related to BBB penetration.

| Compound Modification | Calculated pKa | Calculated PSA (Ų) | Observed Brain:Blood Ratio |

|---|---|---|---|

| Secondary Sulfonamide | 7.0 ± 0.5 | ~54 | <0.1 |

| Capping with Methyl Group | N/A | Reduced | 3.7 nih.gov |

| Capping with Difluoromethyl Group | N/A | Reduced | Improved nih.gov |

These preclinical assessments are vital for guiding the iterative process of lead optimization, enabling the design of pyrazole-based compounds with both improved metabolic stability and the desired CNS penetration for potential therapeutic applications.

Emerging Research Directions and Future Perspectives for Sulfonylated Pyrazoles

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Compound Discovery